molecular formula C25H26N2O4S B6563267 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 946370-45-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B6563267
CAS No.: 946370-45-2
M. Wt: 450.6 g/mol
InChI Key: XPKVFTIJGPADSA-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzoyl-substituted tetrahydroquinoline moiety linked to a methoxy- and dimethyl-functionalized benzene sulfonamide group.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S/c1-17-14-23(31-3)24(15-18(17)2)32(29,30)26-21-12-11-19-10-7-13-27(22(19)16-21)25(28)20-8-5-4-6-9-20/h4-6,8-9,11-12,14-16,26H,7,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKVFTIJGPADSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Benzoyl group
  • Tetrahydroquinoline moiety
  • Sulfonamide group

These structural components contribute to its reactivity and biological interactions. The molecular formula is C20H24N2O3SC_{20}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 372.48 g/mol.

This compound is believed to exert its effects through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors in cellular signaling pathways.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinoline have shown efficacy against various bacterial strains .
  • Anticancer Properties : Some studies have reported that related compounds demonstrate cytotoxic effects against cancer cell lines. For example, tetrahydroquinoline derivatives have been evaluated for their antitumor activity with promising results .
  • Fungicidal Activity : A series of N-substituted benzoyl-tetrahydroquinolines were synthesized and tested for fungicidal properties. Certain derivatives exhibited better fungicidal activity than established fungicides .

Table 1: Summary of Biological Activities

Compound NameActivity TypeReference
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamideAntimicrobial
N-(1-benzoyl-1,2,3,4-tetrahydroquinolyl)-carboxamideAntifungal
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamideAntitumor

Detailed Case Study: Antitumor Activity

In a study published in 2010, several tetrahydroquinoline derivatives were synthesized and tested for their anticancer effects. Compounds demonstrated IC50 values significantly lower than those of the reference drug Doxorubicin, indicating potent anticancer activity . The study highlighted the importance of structural modifications in enhancing biological efficacy.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving aniline derivatives.
  • Benzoylation : The introduction of the benzoyl group is often performed using Friedel-Crafts acylation.
  • Sulfonation : Finally, the sulfonamide moiety is introduced through sulfonation reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

While detailed experimental data for the target compound are absent, its structural analogs from the literature provide insights into how substituents influence physicochemical and biological behavior.

Compound A : 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide

  • Core Structure : A pyrimidine-thione ring fused to a tetrahydro-pyrimidine system, linked to a thiazole via a sulfonamide bridge.
  • Key Differences vs. Target Compound: Heterocyclic Group: Pyrimidine-thione vs. benzoyl-tetrahydroquinoline. Sulfonamide Substituent: Thiazole vs. methoxy/dimethyl-benzene. Functional Groups: Thioxo (C=S) group in Compound A vs. methoxy (OCH₃) and dimethyl (CH₃) groups in the target.
  • Implications :
    • The thiazole and thioxo groups in Compound A may enhance hydrogen-bonding interactions with biological targets, whereas the methoxy and dimethyl groups in the target compound could improve lipophilicity and membrane permeability.

Compound B : N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide

  • Core Structure : Aniline-substituted pyridine linked to a 4-methylbenzene sulfonamide.
  • Key Differences vs. Target Compound: Aromatic System: Pyridine-aniline vs. tetrahydroquinoline-benzoyl. Sulfonamide Substituent: 4-Methylbenzene vs. 2-methoxy-4,5-dimethylbenzene.
  • Implications :
    • The pyridine-aniline system in Compound B may confer π-π stacking interactions, while the methyl groups in both compounds could influence steric hindrance. The additional methoxy group in the target compound might modulate electronic effects (e.g., electron-donating properties).

Table 1: Structural Comparison of Sulfonamide Derivatives

Feature Target Compound Compound A Compound B
Core Heterocycle Benzoyl-tetrahydroquinoline Pyrimidine-thione Pyridine-aniline
Sulfonamide Group 2-Methoxy-4,5-dimethylbenzene N-(2-Thiazolyl)benzene 4-Methylbenzene
Key Functional Groups Methoxy (OCH₃), dimethyl (CH₃) Thioxo (C=S), thiazole Methyl (CH₃), aniline (NH₂)
Potential Properties Enhanced lipophilicity Polar interactions via C=S and thiazole π-π stacking with pyridine-aniline

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